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Compound of Interest

Compound Name: 1,1-dioxothiane-3-carboxylic acid

Cat. No.: B168537 Get Quote

In-depth Technical Guide: 1,1-Dioxothiane-3-
carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-dioxothiane-3-carboxylic
acid, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document

details its chemical identity, available physicochemical properties, and a documented

experimental protocol.

Chemical Identity and Physicochemical Properties
1,1-Dioxothiane-3-carboxylic acid is a sulfur-containing heterocyclic compound. Its

systematic IUPAC name is tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide.[1] The

compound is registered under CAS number 167011-35-0.[1]

Table 1: Chemical Identifiers for 1,1-Dioxothiane-3-carboxylic Acid
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Identifier Value

CAS Number 167011-35-0[1]

IUPAC Name
tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-

dioxide[1]

Molecular Formula C₆H₁₀O₄S[1]

Molecular Weight 178.21 g/mol [1]

Quantitative experimental data for 1,1-dioxothiane-3-carboxylic acid is not widely available in

the public domain. However, data for the isomeric 1,1-dioxothiane-4-carboxylic acid (CAS

64096-87-3) is available and can provide some context for the general properties of this class

of compounds.

Table 2: Physicochemical Properties

Property Value Notes

Melting Point 195.0 to 199.0 °C
Data for the isomeric 1,1-

dioxothiane-4-carboxylic acid.

Appearance
White to light yellow

powder/crystal

Data for the isomeric 1,1-

dioxothiane-4-carboxylic acid.

Solubility No data available

pKa No data available

Experimental Protocol: Amide Coupling Reaction
The following protocol describes the use of (±)-tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-

dioxide in an amide coupling reaction, as detailed in patent WO2017207340A1.

Objective: To synthesize (±)-methyl 3-{[(1,1-dioxidotetrahydro-2H-thiopyran-3-

yl)carbonyl]amino}-4-(methylamino)benzoate.

Materials:
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(±)-Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide (CAS 167011-35-0)

Methyl 3-amino-4-(methylamino)benzoate (CAS 66315-16-0)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

Triethylamine (TEA)

N,N-Dimethylformamide (DMF)

Water

Procedure:

In a suitable reaction vessel, combine 0.59 g (3.3 mmol) of methyl 3-amino-4-

(methylamino)benzoate and 0.65 g (3.6 mmol) of (±)-tetrahydro-2H-thiopyran-3-carboxylic

acid 1,1-dioxide.

Add 8 mL of N,N-dimethylformamide (DMF) to the mixture.

To the resulting solution, add 1.4 g (3.6 mmol) of HATU and 0.5 mL (3.6 mmol) of

triethylamine.

Stir the reaction mixture at room temperature for 1 hour.

After 1 hour, concentrate the reaction mixture to remove the solvent.

Treat the residue with 50 mL of water, which should cause the product to precipitate.

Collect the precipitate by filtration.

The filtration yields 1.3 g of the crude product.

Product Characterization:

UPLC-MS (ESI+): [M+H]⁺ = 341; Rt = 0.78 min (Method E as described in the patent).
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Experimental Workflow Diagram
The following diagram illustrates the key steps in the amide coupling reaction described above.

Amide Coupling of 1,1-Dioxothiane-3-carboxylic Acid

Reactants Reagents & Solvent

Reaction & Workup

Product

1,1-Dioxothiane-3-carboxylic Acid

Stir at RT for 1h

Methyl 3-amino-4-(methylamino)benzoate HATU (Coupling Agent) Triethylamine (Base) DMF (Solvent)

Solvent Removal

Reaction Completion

Precipitation with Water

Filtration

Crude Amide Product

Isolation
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Click to download full resolution via product page

Caption: Workflow for the HATU-mediated amide coupling.

Biological Context and Signaling Pathways
Thiopyran derivatives are recognized for their diverse pharmacological activities, including

antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties. The

incorporation of the thiopyran ring system is a strategy in the design of novel therapeutic

agents.

However, a comprehensive search of the scientific literature did not reveal any specific studies

detailing the biological activity or the involvement of 1,1-dioxothiane-3-carboxylic acid in any

particular signaling pathway. Further research is required to elucidate the potential biological

roles and mechanisms of action for this compound.

Conclusion
This technical guide has summarized the available information on 1,1-dioxothiane-3-
carboxylic acid (CAS 167011-35-0). While its fundamental chemical identity is well-

established, there is a notable lack of publicly available data regarding its specific

physicochemical properties and biological activities. The provided experimental protocol for its

use in amide coupling serves as a practical example of its application in chemical synthesis.

Future research into this compound may uncover novel properties and applications, particularly

within the field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b168537#cas-number-and-iupac-name-for-1-1-
dioxothiane-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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